2-iodo-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
2-iodo-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H10INS. It consists of an aniline moiety substituted with an iodine atom at the 2-position and a thiophen-3-ylmethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-iodoaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding N-(thiophen-3-ylmethyl)aniline.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-(thiophen-3-ylmethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-iodo-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and iodine substituent can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-iodoaniline: Similar structure but lacks the thiophen-3-ylmethyl group.
N-(thiophen-3-ylmethyl)aniline: Similar structure but lacks the iodine substituent.
2-iodo-N-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of a thiophen-3-ylmethyl group.
Uniqueness
2-iodo-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the iodine atom and the thiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10INS |
---|---|
Molecular Weight |
315.18 g/mol |
IUPAC Name |
2-iodo-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10INS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
CGYUIYJBZKSOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSC=C2)I |
Origin of Product |
United States |
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